Alpha-Terpineol

Catalog No.
S2747683
CAS No.
8000-41-7
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alpha-Terpineol

CAS Number

8000-41-7

Product Name

Alpha-Terpineol

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3

InChI Key

WUOACPNHFRMFPN-UHFFFAOYSA-N

SMILES

Array

solubility

1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL
Very soluble in benzene, acetone
Very soluble in alcohol, ether
In water, 7100 mg/L at 25 °C
slightly soluble in glycerol and water
1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol)

Canonical SMILES

CC1=CCC(CC1)C(C)(C)O

The exact mass of the compound Terpineol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Alpha-Terpineol (CAS 8000-41-7) is a high-value monoterpene alcohol widely utilized as a specialized solvent, rheology modifier, and active antimicrobial ingredient. Unlike crude pine oil or generic terpene mixtures, high-purity Alpha-Terpineol offers a tightly controlled boiling point (approx. 212-221°C) and highly predictable interfacial activity . These baseline properties make it an indispensable organic vehicle in the formulation of thick-film electronic pastes, where it dictates screen-printing resolution, and a highly efficient frother in mineral processing, where it controls bubble coalescence [1]. Furthermore, its isolated purity allows formulators to achieve exact, reproducible dosing in advanced antimicrobial systems, bypassing the batch-to-batch variability inherent to natural essential oil extracts.

Substituting high-purity Alpha-Terpineol with crude pine oil, mixed terpineol isomers (beta/gamma), or generic industrial solvents introduces critical process instabilities. In electronic paste manufacturing, mixed isomers possess varying evaporation profiles and melting points, which leads to unpredictable rheology drift, premature drying on screen-printing meshes, and inconsistent conductive trace resolution [1]. In mineral flotation, cheaper alternatives like Methyl Isobutyl Carbinol (MIBC) require significantly higher dosing concentrations to achieve the critical coalescence concentration (CCC) needed for fine bubble generation, reducing overall cost-efficiency [2]. Furthermore, in antimicrobial formulations, relying on crude tea tree oil rather than pure Alpha-Terpineol and its defined synergistic partners results in fluctuating Minimum Inhibitory Concentrations (MICs) and fails to guarantee efficacy against resistant ESKAPE pathogens[3].

Superior Frothing Efficiency and Lower Critical Coalescence Concentration in Mineral Flotation

In quantitative two-phase frother characterization for mineral flotation, Alpha-Terpineol demonstrates a significantly lower Critical Coalescence Concentration (CCC) compared to the industry-standard Methyl Isobutyl Carbinol (MIBC). Experimental data shows Alpha-Terpineol achieves its CCC at 0.113 mmol/L, whereas MIBC requires 0.181 mmol/L to prevent bubble coalescence [1]. Consequently, at concentrations above the CCC, Alpha-Terpineol produces finer, more stable bubbles than MIBC, which directly correlates with higher collision probabilities between bubbles and mineral particles.

Evidence DimensionCritical Coalescence Concentration (CCC)
Target Compound DataAlpha-Terpineol: 0.113 mmol/L
Comparator Or BaselineMIBC (Methyl Isobutyl Carbinol): 0.181 mmol/L
Quantified Difference~37% lower concentration required to achieve stable minimum bubble size
ConditionsLab-scale flotation machine (XDF-2L) using image analysis for bubble size distribution

Allows mining and mineral processing facilities to reduce frother reagent volumes by over a third while improving fine-particle recovery rates.

Optimal Rheological Control and Volatility for Conductive Silver Pastes

In the manufacturing of nano-silver conductive pastes for electric-field-driven 3D printing and solar cell electrodes, the organic vehicle must maintain stable viscosity without premature evaporation. Alpha-Terpineol provides an ideal high boiling point (212-221°C) and matrix compatibility, enabling the formulation of pastes with precise viscosities in the 100,000-300,000 cP range. Compared to low-boiling polar solvents (like ethanol or IPA), an Alpha-Terpineol-based solvent system prevents the aggregation of silver nanoparticles and maintains a stable meniscus during printing, yielding highly conductive traces (1.48 Ω/sq) without nozzle clogging [1].

Evidence DimensionBoiling Point and Paste Viscosity Maintenance
Target Compound DataAlpha-Terpineol: Boiling point 212-221°C, supporting 100,000-300,000 cP paste viscosity
Comparator Or BaselineStandard polar solvents (e.g., Ethanol, IPA): Boiling points <100°C
Quantified DifferencePrevents premature solvent evaporation and nozzle clogging during micro-scale printing
ConditionsFormulation of nano-silver paste (7:3 nanoparticle to organic vehicle ratio) for transparent electrodes

Critical for ensuring continuous, defect-free screen printing and micro-extrusion of electronic inks without rheology drift.

Enhanced Antimicrobial Potency Against Gram-Negative Pathogens

When evaluated for bactericidal activity against foodborne and pathogenic bacteria, pure Alpha-Terpineol exhibits stronger inhibitory effects than related terpene alcohols. Against Escherichia coli O157:H7, Alpha-Terpineol demonstrated a Minimum Inhibitory Concentration (MIC) of 0.6%, outperforming Terpinen-4-ol, which showed MICs ranging up to 2.50% for similar Gram-negative strains [1], [2]. Furthermore, against Staphylococcus aureus, 0.6% Alpha-Terpineol caused significant growth retardation, whereas Linalool required a 1.0% concentration to achieve the same MIC [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against E. coli and S. aureus
Target Compound DataAlpha-Terpineol: 0.6% (E. coli O157:H7) and 0.7% (S. aureus)
Comparator Or BaselineTerpinen-4-ol (up to 2.50% for E. coli) and Linalool (1.0% for S. aureus)
Quantified DifferenceUp to 4x lower MIC vs. Terpinen-4-ol (E. coli) and ~30% lower MIC vs. Linalool (S. aureus)
ConditionsIn vitro broth microdilution and 24-hour bacterial growth observation

Enables formulators to achieve stringent bactericidal claims with lower active ingredient loading, reducing formulation costs and potential olfactory overpowering.

Synergistic Bactericidal Action Against ESKAPE Pathogens

While crude Tea Tree Oil (TTO) is commonly used for its antimicrobial properties, its variable composition limits medical-grade applications. Research demonstrates that a specific 10:1 combination of Terpinen-4-ol and Alpha-Terpineol yields a synergistic bactericidal effect against ESKAPE pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa [1]. The Fractional Inhibitory Concentration Index (FICI) for this combination was consistently ≤0.5, proving true synergy rather than mere additive effects. This targeted combination outperforms the unpredictable efficacy of unstandardized TTO [1].

Evidence DimensionFractional Inhibitory Concentration Index (FICI)
Target Compound DataAlpha-Terpineol + Terpinen-4-ol (1:10 ratio): FICI ≤ 0.5 (Synergistic)
Comparator Or BaselineIndividual isolates and unstandardized Tea Tree Oil (TTO)
Quantified DifferenceProvides guaranteed synergistic bactericidal action against MRSA, unlike variable crude extracts
ConditionsTime-kill assays and checkerboard analysis on ESKAPE pathogens

Provides pharmaceutical and cosmetic buyers with a highly reproducible, patentable active complex that eliminates the batch-to-batch unreliability of natural essential oils.

Organic Vehicle for Thick-Film Electronic Inks and Silver Pastes

Due to its high boiling point and excellent rheological control, Alpha-Terpineol is the solvent of choice for formulating conductive silver pastes used in solar cell metallization, flexible transparent electrodes, and electric-field-driven micro-scale 3D printing. It prevents premature drying and nanoparticle aggregation, ensuring smooth, continuous printing[1].

High-Efficiency Frother for Mineral Flotation

In mining operations, particularly for coal and galena recovery, Alpha-Terpineol replaces standard MIBC to generate finer, more stable bubbles at significantly lower dosages. Its low Critical Coalescence Concentration (CCC) maximizes the collision probability between bubbles and valuable mineral particles, optimizing overall yield [2].

Standardized Active for Advanced Antimicrobial Formulations

For medical-grade disinfectants and targeted cosmetic preservatives, pure Alpha-Terpineol offers a predictable Minimum Inhibitory Concentration (MIC) against Gram-negative bacteria. When combined with Terpinen-4-ol, it provides a synergistic, highly reproducible defense against resistant ESKAPE pathogens, far surpassing the reliability of crude essential oil extracts [3].

Physical Description

Liquid; Liquid, Other Solid
Liquid
White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline]
Liquid; [Sigma-Aldrich MSDS]
colourless, viscous liquid with a lilac-like odou

Color/Form

Colorless solid
Pure alpha-isomer is white, crystalline powde

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 Da

Monoisotopic Mass

154.135765193 Da

Boiling Point

218-221 °C

Heavy Atom Count

11

Taste

Lime (distilled)
Peach, floral (lilac) flavor
Sweet, lime taste

Density

0.935 at 20 °C/20 °C
0.930-0.936

Odor

Floral, lilac

Odor Threshold

Aroma threshold values: Detection: 280-350 ppb

Decomposition

When heated to decomp it emits acrid smoke and irritating fumes.

Melting Point

35-40 °C
Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C

UNII

21334LVV8W

Related CAS

68540-43-2 (hydrochloride salt)

Vapor Pressure

0.04 [mmHg]
0.03 [mmHg]
VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/
0.0423 mm Hg at 24 °C

Absorption Distribution and Excretion

... After iv injection of 0.1 mL/kg, death due to massive pulmonary edema occurred within minutes. In this animal blood and tissue levels of alpha-terpineol of between 150 and 300 ppm were observed. After smaller doses of pine oil (0.033 mL/kg), horses survived until euthanized up to 48 hr later. Blood levels of alpha-terpineol became undetectable in one of these animals after 2 hr, and no tissue levels were detected at postmortem....

Metabolism Metabolites

The metabolic fate of alpha-terpineol administered orally to male albino-rats was investigated, and its effects on the liver microsomal cytochrome-P-450 system were studied. For metabolic studies, alpha-terpineol was given once daily for 20 days at a dose of 600mg/kg bw; cytochrome-P-450 studies involved dosing for up to 9 days. ...The neutral fraction isolated showed the presence of one major (alpha-terpineol) and two minor compounds. One of the minor compounds was identified as p-menthane-1,2,8-triol. Further study revealed the presence of the methyl esters of oleuropeic-acid and dihydrooleuropeic-acid. Allylic oxidation of C-1 methyl esters appeared to be the major metabolic pathway. It was considered likely that the allylic methyl group at C-7 was oxidized prior to the reduction of the 1,2-double bond. Administration of alpha-terpineol increased the levels of liver microsomal cytochrome-P-450 by 72, 104, 90, 54, and 52% after 1, 2, 3, 6, and 9 days of dosing, respectively. A moderate incr was noted in the levels of liver microsomal NADPH-cytochrome-c-reductase during the first 3 days of repeated dosing. No significant effect was noted on cytochrome-b5 and NADH-cytochrome-c-reductase. The authors conclude that the allylic methyl oxidation of alpha-terpineol is the major route for its metabolic transformation in the rat. The reduction of the endocyclic double bond was specifically noted in the formation of dihydrooleuropeic-acid from oleuropeic-acid.
Biotransformation of alpha-terpineol by the common cutworm (Spodoptera litura) larvae was investigated. alpha-Terpineol was mixed in an artificial diet, and the diet was fed to the larvae (fourth-fifth instar) of S. litura. Metabolites were isolated from the frass and analyzed spectroscopically. Main metabolites were 7-hydroxy-alpha-terpineol (p-menth-1-ene-7,8-diol) and oleuropeic acid (8-hydroxy-p-menth-1-en-7-oic acid). Intestinal bacteria from the frass of larvae did not participate in the metabolism of alpha-terpineol. alpha-Terpineol was preferentially oxidized at the C-7 position (allylic methyl group) by S. litura larvae.
Details of the metabolism of alpha-terpineol by Pseudomonas incognita are presented. Degradation of alpha-terpineol by this organism resulted in the formation of a number of acidic and neutral metabolites. Among the acidic metabolites, beta-isopropyl pimelic acid, 1-hydroxy-4-isopropenyl-cyclohexane-1-carboxylic acid, 8-hydroxycumic acid, oleuropeic acid, cumic acid, and p-isopropenyl benzoic acid have been identified. Neutral metabolites identified were limonene, p-cymene-8-ol, 2-hydroxycineole, and uroterpenol. ... /I/t appears that P. incognita degrades alpha-terpineol by at least three different routes. While one of the pathways seems to operate via oleuropeic acid, a second may be initiated through the aromatization of alpha-terpineol. The third pathway may involve the formation of limonene from alpha-terpineol and its further metabolism.
In a minor pathway, the endocyclic alkene of alpha-terpineol is epoxidized and then hydrolysed to yield a triol metabolite 1,2,8-trihydroxy- para-menthane, which was also reported in humans after inadvertent oral ingestion of a pine-oil disinfectant containing alpha-terpineol.
Metabolized primarily by conjugation with glucuronic acid and excreted in urine. Oxidation of the allylic methyl group followed by hydrogenation to yield the corresponding saturated acid may occur.

Associated Chemicals

(L)-alpha-Terpineol; 10482-56-1

Wikipedia

Terpineol

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Denaturant; Solvent

Methods of Manufacturing

A common industrial method of alpha-terpineol synthesis consists of the hydration of alpha-pinene or turpentine oil with aqueous mineral acids to give crystalline cis-terpin hydrate (mp 117 °C), followed by partial dehydration to alpha-terpineol. Suitable catalysts are weak acids or acid-activated silica gel.
Isolation of d-alpha-terpineol from petitgrain oil; ... isolation from l-alpha-terpineol from long leaf pine oil; isolation of dl-alpha-terpineol from cajeput oil.
Extraction of essential oils, fractional distillation of pine oils, wood processing industry.
By heating terpin hydrate with phosphoric acid and distilling or with dilute sulfuric acid, using azeotropic separation; fractional distillation of pine oil. /Terpineol/
For more Methods of Manufacturing (Complete) data for alpha-Terpineol (7 total), please visit the HSDB record page.

General Manufacturing Information

Wholesale and Retail Trade
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Food, beverage, and tobacco product manufacturing
Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-: ACTIVE
Terpineol: ACTIVE
3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, sodium salt (1:1), (1S)-: INACTIVE
Terpineol exists as three isomers: alpha-, beta-, and gamma-terpineol.

Analytic Laboratory Methods

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: alpha-terpineol; Matrix: water; Detection Limit: 10 ug/L.
Using GC/MS, alpha-terpineol was identified as an effluent chemical.
The simultaneous GC analysis based on both volatility and polarity constitutes is suitable for studying a complex mixt such as an essential oil. The splitting device here described allows a dual capillary column analysis after an on-column injection without any special instrument modification. Through a dual column analysis, a qualitative and quant evaluation of those components which coelute on a given stationary phase can be achieved and unknown coelution problems can be brought to light.

Clinical Laboratory Methods

After iv pine oil injection, alpha-terpineol recovered from equine tissues by extraction into heptane & GC detection, using either FID or pentafluoropropionic anhydride derivatization & ECD.
After inhalation expt with sandalwood oil and the pure fragrance cmpd coumarin and alpha-terpineol, substances were detected and measured in the blood samples of test animals (mice) using GC/MS (MID) in connection with GC/FTIR (SWC), GC/AES (carbon and oxygen trace) and FID/GC.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.

Dates

Last modified: 08-16-2023
AIFA: Calyptol (Eucalyptol, Terpineol) Inhalant
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem
Zhang et al. Terpene cyclization catalysed inside a self-assembled cavity. Nature Chemistry, doi: 10.1038/nchem.2181, published online 16 February 2015 http://www.nature.com/nchem

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